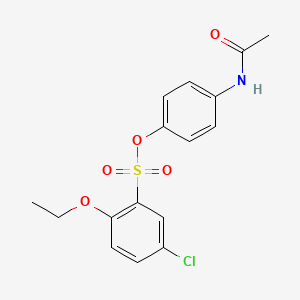

4-(Acetylamino)phenyl 5-chloro-2-ethoxybenzenesulfonate

Description

4-(Acetylamino)phenyl 5-chloro-2-ethoxybenzenesulfonate is an organic compound with a complex structure that includes an acetylamino group, a chloro group, and an ethoxybenzenesulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Propriétés

IUPAC Name |

(4-acetamidophenyl) 5-chloro-2-ethoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO5S/c1-3-22-15-9-4-12(17)10-16(15)24(20,21)23-14-7-5-13(6-8-14)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOQDZJFIKURIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetylamino)phenyl 5-chloro-2-ethoxybenzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-acetylaminophenol with 5-chloro-2-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Acetylamino)phenyl 5-chloro-2-ethoxybenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinates and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(Acetylamino)phenyl 5-chloro-2-ethoxybenzenesulfonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(Acetylamino)phenyl 5-chloro-2-ethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate: Similar structure but with a methoxy group instead of an ethoxy group.

4-(Acetylamino)phenyl 5-chloro-2-ethoxybenzoate: Similar structure but with a benzoate group instead of a sulfonate group.

Uniqueness: 4-(Acetylamino)phenyl 5-chloro-2-ethoxybenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetylamino and sulfonate groups allows for versatile interactions with various biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

4-(Acetylamino)phenyl 5-chloro-2-ethoxybenzenesulfonate, with the CAS number 1018157-01-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(Acetylamino)phenyl 5-chloro-2-ethoxybenzenesulfonate is , with a molecular weight of 383.8 g/mol. The structure features an acetylamino group and a chloro substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 383.8 g/mol |

| CAS Number | 1018157-01-1 |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, chloroacetamides have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of halogenated groups in phenyl rings enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

Case Study: Antimicrobial Testing

A study conducted on a series of chloroacetamides demonstrated their effectiveness against Gram-positive bacteria and moderate activity against Gram-negative strains. The results highlighted that the positioning of substituents on the phenyl ring significantly influences biological activity. Compounds with para-substituted halogens were particularly noted for their enhanced activity .

Structure-Activity Relationship (SAR)

The biological activity of 4-(Acetylamino)phenyl 5-chloro-2-ethoxybenzenesulfonate is largely determined by its chemical structure. SAR studies indicate that:

- Substituent Positioning : The position of the acetylamino and chloro groups affects the compound's interaction with microbial targets.

- Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and antimicrobial action.

These findings align with Lipinski's Rule of Five, which suggests that compounds adhering to these rules are more likely to exhibit favorable pharmacokinetic properties .

Research Findings

- Antimicrobial Screening : In vitro tests have confirmed that compounds similar to 4-(Acetylamino)phenyl 5-chloro-2-ethoxybenzenesulfonate possess significant antimicrobial properties against both bacterial and fungal strains.

- Mechanism of Action : The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways in pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.